![molecular formula C16H16ClNO3 B5504028 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5504028.png)

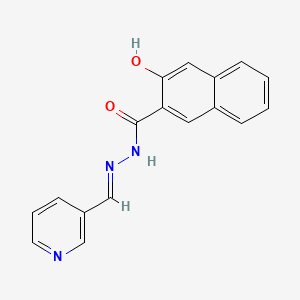

4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime" belongs to a category of organic compounds known for their diverse chemical reactivity and potential applications in various fields of chemistry and materials science. These compounds are studied for their unique structural features and reactive functional groups.

Synthesis Analysis

Synthesis of similar compounds often involves multiple steps, including the formation of oxime derivatives from corresponding aldehydes. A study on the synthesis of benzaldehyde oxime derivatives shows the transformation of aldehydes to oxime compounds using specific reagents and conditions (Gomes et al., 2018). Another example includes the preparation of complex organic compounds by reacting pyrazolone with benzaldehyde derivatives, illustrating the versatility of synthetic routes for these chemicals (Zhang et al., 2006).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. The crystal structures and Hirshfeld surface analyses of methoxybenzaldehyde oxime derivatives reveal details about their conformation and intermolecular interactions, providing insight into how similar structures might behave (Iqbal et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their functional groups. For instance, the reaction of hydroxybenzaldehydes with alkynes demonstrates the potential for forming new bonds and introducing additional functional groups into the molecule, expanding the compound's chemical diversity (Kokubo et al., 1999).

Scientific Research Applications

Radiosynthesis and Biomedical Imaging

Radiolabeled peptides, such as those conjugated with fluorinated aldehyde-containing prosthetic groups, are pivotal in biomedical imaging. For example, a study demonstrated the use of oxime chemistry with fluorinated aldehydes for labeling peptides for positron emission tomography (PET) imaging. These peptides, after being radiolabeled, exhibit varied biodistribution and tumor uptake characteristics, highlighting their potential in cancer diagnostics and therapy (Glaser et al., 2008).

Crystallography and Molecular Structure

Investigations into the crystal structures of methoxybenzaldehyde oxime derivatives have provided insights into their molecular conformations and hydrogen-bonding patterns. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Gomes et al., 2018).

Catalysis and Organic Synthesis

Copper-catalyzed reactions involving benzaldehyde oxime derivatives have been explored for the functionalization of aromatic compounds. These reactions underscore the versatility of oxime derivatives in synthetic chemistry, particularly in the context of eco-friendly and efficient synthesis of valuable organic molecules (Jiang et al., 2014).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using titanium dioxide under visible light irradiation is another area of application. This research highlights the potential of oxime derivatives in green chemistry and sustainable processes (Higashimoto et al., 2009).

Green Chemistry and Oxidation Reactions

Studies on the oxidative conversion of organic compounds catalyzed by ruthenium (III) chloride emphasize the role of benzaldehyde oxime derivatives in facilitating environmentally benign oxidation reactions. Such catalytic processes are integral to developing greener and more sustainable chemical syntheses (Tandon et al., 2006).

properties

IUPAC Name |

(NE)-N-[[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-2-20-16-9-12(10-18-19)6-7-15(16)21-11-13-4-3-5-14(17)8-13/h3-10,19H,2,11H2,1H3/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHWCDPESYDQGA-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NO)OCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)

![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)

![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5503968.png)

![3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5503971.png)

![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)

![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)

![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)

![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)

![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)

![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)